MitoB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

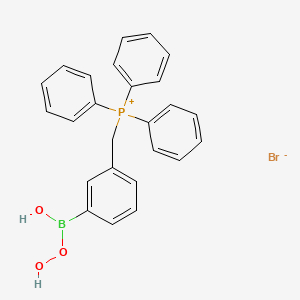

La synthèse du MitoB implique la conjugaison d'un cation triphénylphosphonium (TPP) à un groupement 3-hydroxybenzyle. Le groupe TPP facilite l'accumulation du this compound dans les mitochondries en raison de sa nature lipophilique et de sa charge positive. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cation TPP : Le cation TPP est synthétisé par réaction de la triphénylphosphine avec un halogénure d'alkyle, tel que l'iodure de méthyle, en conditions de reflux.

Conjugaison avec le bromure de 3-hydroxybenzyle : Le cation TPP est ensuite mis en réaction avec du bromure de 3-hydroxybenzyle en présence d'une base, telle que le carbonate de potassium, pour former le this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la recristallisation et la chromatographie sont employées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le MitoB subit principalement des réactions d'oxydation dans la matrice mitochondriale.

Réactifs et conditions courantes

Oxydation : Le peroxyde d'hydrogène est le principal réactif qui réagit avec le this compound. La réaction se produit dans la matrice mitochondriale dans des conditions physiologiques.

Principaux produits

Le principal produit formé par l'oxydation du this compound est le MitoP, qui sert d'exomarqueur pour les niveaux de peroxyde d'hydrogène dans les mitochondries .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Études du stress oxydatif : Le this compound est utilisé pour mesurer les niveaux de peroxyde d'hydrogène dans divers systèmes biologiques, aidant à l'étude du stress oxydatif et de son rôle dans le vieillissement, les maladies cardiovasculaires, la neurodégénérescence et le cancer.

Fonction mitochondriale : Les chercheurs utilisent le this compound pour étudier la fonction mitochondriale et les dysfonctionnements dans différents types de cellules et organismes, notamment les mouches, les nématodes et les souris.

Développement de médicaments : Le this compound sert d'outil pour cribler des agents thérapeutiques potentiels qui ciblent le stress oxydatif mitochondrial et les pathologies associées.

Mécanisme d'action

Le this compound exerce ses effets en s'accumulant dans la matrice mitochondriale en raison du groupe TPP lipophilique et chargé positivement. Une fois à l'intérieur des mitochondries, le groupement arylboronique du this compound réagit avec le peroxyde d'hydrogène pour former le MitoP. Le rapport MitoP/MitoB est ensuite mesuré pour déterminer les niveaux de peroxyde d'hydrogène. Ce mécanisme permet la quantification précise du peroxyde d'hydrogène mitochondrial, offrant des informations sur le stress oxydatif et la fonction mitochondriale .

Applications De Recherche Scientifique

Ecological Studies

MitoB has been utilized to assess oxidative stress in ecological contexts. A notable study involved using this compound to measure H₂O₂ levels in brown trout (Salmo trutta). The findings indicated that H₂O₂ levels varied significantly between different tissues, enabling researchers to explore the role of ROS in life history trade-offs among aquatic organisms. The flexibility of the this compound method allows for varying exposure times and concentrations, making it suitable for diverse ecological research settings .

Mitochondrial Function Assessment

This compound has been instrumental in studying mitochondrial function and dynamics. By measuring H₂O₂ production within mitochondria, researchers can infer mitochondrial efficiency and health. For example, studies have shown that the accumulation of "old-mitochondria," which produce less ATP and more ROS, can be monitored using this compound . This application is crucial for understanding aging processes and age-related diseases.

Biomedical Research

In biomedical contexts, this compound is used to investigate the role of mitochondrial ROS in various diseases such as cancer, neurodegeneration, and cardiovascular conditions. The ability to measure H₂O₂ levels in real-time within living cells allows for a better understanding of disease mechanisms and potential therapeutic targets. For instance, research has demonstrated that this compound can help elucidate the signaling pathways affected by oxidative stress in cancer cells .

Case Studies

| Study | Organism | Key Findings | Application |

|---|---|---|---|

| Cochemé et al. (2012) | Drosophila | Established baseline H₂O₂ levels in mitochondria | Model organism for oxidative stress research |

| Research on Brown Trout (2017) | Salmo trutta | Variability of H₂O₂ levels across tissues; ecological implications | Ecological studies on oxidative stress |

| Cardiovascular Disease Research (2022) | Various | Investigated mitochondrial dysfunction linked to ROS production | Potential therapeutic insights into heart disease |

Mécanisme D'action

MitoB exerts its effects by accumulating within the mitochondrial matrix due to the lipophilic and positively charged TPP group. Once inside the mitochondria, the arylboronic moiety of this compound reacts with hydrogen peroxide to form MitoP. The ratio of MitoP to this compound is then measured to determine hydrogen peroxide levels. This mechanism allows for the precise quantification of mitochondrial hydrogen peroxide, providing insights into oxidative stress and mitochondrial function .

Comparaison Avec Des Composés Similaires

Le MitoB est unique en sa capacité à cibler spécifiquement les mitochondries et à mesurer les niveaux de peroxyde d'hydrogène. Des composés similaires comprennent :

MitoP : Le produit phénol formé par l'oxydation du this compound, utilisé comme exomarqueur pour le peroxyde d'hydrogène.

MitoParaquat : Un cycle redox qui génère sélectivement du superoxyde dans les mitochondries.

Comparé à ces composés, le this compound est spécifiquement conçu pour mesurer le peroxyde d'hydrogène, ce qui en fait un outil précieux pour l'étude du stress oxydatif et de la fonction mitochondriale .

Activité Biologique

MitoB (Mitochondrial-targeted B) is a compound designed to selectively target mitochondria and measure reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2), within living cells. It is a derivative of triphenylphosphonium (TPP) and serves as a redox-sensitive probe that can provide insights into mitochondrial function and oxidative stress in various biological contexts.

This compound operates by undergoing oxidation to form MitoP (Mitochondrial-targeted P), which allows for the quantification of H2O2 levels based on the MitoP/MitoB ratio. This process is particularly important in assessing mitochondrial health and function, as elevated levels of ROS are often associated with cellular damage and various diseases.

Key Findings on this compound Activity

- Uptake and Localization : this compound rapidly accumulates in mitochondria, with studies showing a steady-state uptake of approximately 15 pmol per million Jurkat cells. The presence of FCCP, a mitochondrial uncoupler, reduced this uptake by about 40%, indicating that the majority of this compound is localized within the mitochondria rather than the cytosol .

- Oxidation and Measurement : The conversion of this compound to MitoP has been demonstrated in various models, including Drosophila and mice, where the MitoP/MitoB ratio increased in response to H2O2 production during aerobic metabolism. This conversion was negligible in anaerobic conditions, confirming that this compound's oxidation is directly linked to mitochondrial activity .

- Ecological Applications : The this compound method has been adapted for ecological studies, allowing researchers to measure H2O2 levels in living organisms over extended periods. For example, studies on brown trout have shown consistent H2O2 levels across different tissues, demonstrating the method's versatility in various biological contexts .

Table 1: Summary of this compound Uptake and Conversion Studies

| Study Model | Uptake Measurement | Conversion to MitoP | Notes |

|---|---|---|---|

| Jurkat Cells | 15 pmol/million cells | Yes | FCCP reduced uptake by ~40% |

| Drosophila | Increased over 12 hours | Yes | Only converted under aerobic conditions |

| Brown Trout | Consistent across tissues | Yes | Effective for ecological oxidative stress studies |

Table 2: Comparative Analysis of ROS Measurement Techniques

| Technique | Sensitivity | Specificity | Duration |

|---|---|---|---|

| This compound Method | High | Specific to H2O2 | Hours to days |

| Traditional Fluorometry | Moderate | General ROS | Minutes |

| Chemiluminescence | High | Specific to certain ROS | Seconds to minutes |

Case Study 1: Drosophila Model

In a study using Drosophila, researchers injected this compound and monitored the MitoP/MitoB ratio over time. The results indicated that aerobic metabolism significantly increased the ratio, correlating with H2O2 production. In contrast, flies maintained in an anaerobic environment showed no change in this ratio, demonstrating the specificity of this compound for measuring mitochondrial ROS under physiological conditions .

Case Study 2: Brown Trout

The application of the this compound method was extended to brown trout, where it was used to assess oxidative stress related to metabolic rates. Fish were injected with this compound, and subsequent analysis revealed stable H2O2 levels across different tissues over a 72-hour period. This study highlights the method's potential for ecological research and understanding oxidative stress in aquatic environments .

Propriétés

IUPAC Name |

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIBJDFSRFHSFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BBrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.